1-Chloropropyl pivalate

Descripción general

Descripción

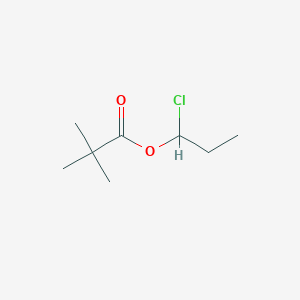

1-Chloropropyl pivalate is an organic compound with the molecular formula C6H11ClO2. It is a colorless, transparent liquid primarily used as an intermediate in the synthesis of various pharmaceuticals and fine chemicals .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1-Chloropropyl pivalate can be synthesized through the esterification of trimethylacetic acid with 1-chloropropanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants .

Industrial Production Methods

In industrial settings, the production of 1-chloropropyl trimethylacetate often involves the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as distillation and recrystallization to obtain the desired product with high purity .

Análisis De Reacciones Químicas

Hydrolysis Resistance

The pivaloyl group confers exceptional stability against hydrolysis due to steric hindrance from its three methyl groups:

-

Acidic Hydrolysis : Requires prolonged heating with concentrated HCl (>12 hours at 100°C) for complete cleavage .

-

Basic Hydrolysis : Resists 1M NaOH at 25°C for >24 hours, contrasting with simpler esters (e.g., ethyl acetate hydrolyzes in minutes) .

Table 2: Hydrolysis Kinetics Comparison

| Ester | Half-life in 1M NaOH (25°C) |

|---|---|

| 1-Chloropropyl pivalate | >24 hours |

| Ethyl acetate | 5 minutes |

Acylation and Alkylation Reactions

The compound participates in nucleophilic substitution and ester-exchange reactions:

-

With Amines : Forms stable amides under mild conditions (e.g., with cyclopropanamine derivatives at 0°C) .

-

With Alcohols : Transesterification occurs at 80–100°C using Ti(OiPr)₄ as a catalyst .

-

Grignard Reagents : Reacts with organomagnesium halides to yield tertiary alcohols (e.g., (CH₃)₃CCO₂CH₂CH₂CH₂MgCl → (CH₃)₃CCO₂CH₂CH₂CH₂OH) .

Table 3: Bioavailability Enhancement in Prodrugs

| Drug | Bioavailability (Free vs. Pivalate Ester) |

|---|---|

| Ofloxacin | 45% → 92% |

| Sulbactam | 28% → 81% |

Thermal Decomposition

At elevated temperatures (>200°C), this compound undergoes decomposition:

-

Primary Products : Isobutene, CO₂, and chloroalkenes (identified via GC-MS) .

-

Mechanism : Radical-initiated cleavage of the ester bond, accelerated by UV light .

Spectroscopic Data

Key characterization parameters include:

Aplicaciones Científicas De Investigación

Organic Synthesis

1-Chloropropyl pivalate serves as an important intermediate in the synthesis of complex organic molecules. It has been employed in the development of pharmaceuticals and agrochemicals due to its ability to participate in nucleophilic substitution reactions. For instance, it can be used to synthesize amine derivatives through nickel-catalyzed coupling reactions, demonstrating moderate enantioselectivity .

Pharmaceutical Development

The compound is recognized for its utility in synthesizing bioactive molecules. For example, it has been utilized in the synthesis of thienopyridine derivatives, which are known for their pharmacological activities, including anticancer and anti-inflammatory properties . The amide bond present in many pharmaceutical compounds often includes derivatives of chlorinated esters like this compound, contributing to their therapeutic efficacy .

Agrochemical Applications

In agrochemistry, this compound is explored for its potential as a precursor for developing herbicides and insecticides. Its chlorinated structure enhances biological activity against various pests while maintaining environmental safety profiles . The compound's ability to form stable intermediates makes it suitable for designing new agrochemical agents with improved efficacy.

Case Studies

Mecanismo De Acción

The mechanism of action of 1-Chloropropyl pivalate involves its reactivity as an ester and its ability to undergo nucleophilic substitution reactions. The compound can interact with various nucleophiles, leading to the formation of new chemical bonds and the generation of different products. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .

Comparación Con Compuestos Similares

Similar Compounds

Chloromethyl pivalate: Similar in structure and reactivity, used in similar applications.

Chloromethyl trimethylacetate: Another closely related compound with comparable properties and uses.

Uniqueness

1-Chloropropyl pivalate is unique due to its specific reactivity profile and its ability to serve as a versatile intermediate in various chemical syntheses. Its distinct structure allows for selective reactions that are not always possible with other similar compounds .

Propiedades

Fórmula molecular |

C8H15ClO2 |

|---|---|

Peso molecular |

178.65 g/mol |

Nombre IUPAC |

1-chloropropyl 2,2-dimethylpropanoate |

InChI |

InChI=1S/C8H15ClO2/c1-5-6(9)11-7(10)8(2,3)4/h6H,5H2,1-4H3 |

Clave InChI |

WIJWVHYBDNGHCZ-UHFFFAOYSA-N |

SMILES canónico |

CCC(OC(=O)C(C)(C)C)Cl |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.